molecular formula C14H20I2N2O B2942610 2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol CAS No. 415932-24-0

2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol

Cat. No.: B2942610
CAS No.: 415932-24-0
M. Wt: 486.136
InChI Key: IAJFTEUXEMKNJL-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol is a complex organic compound with the molecular formula C14H20I2N2O and a molecular weight of 486.13 g/mol . This compound is characterized by the presence of two iodine atoms, a phenol group, and a piperidine ring, making it a unique and versatile molecule in various scientific applications.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, or investigating its physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2,4-diiodo-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20I2N2O/c1-17-5-3-12(4-6-17)18(2)9-10-7-11(15)8-13(16)14(10)19/h7-8,12,19H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJFTEUXEMKNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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